Z-His-Phe-Trp-Oet

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-His-Phe-Trp-Oet is a useful research compound. Its molecular formula is C36H38N6O6 and its molecular weight is 650.7 g/mol. The purity is usually 95%.

The exact mass of the compound ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

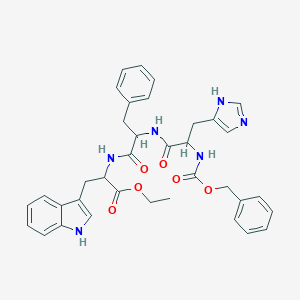

Z-His-Phe-Trp-Oet is a synthetic peptide that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. Comprising the amino acids histidine, phenylalanine, and tryptophan, with an ethyl ester modification at the C-terminus, this compound serves as a model substrate in various studies, particularly those focusing on enzyme specificity, peptide interactions, and potential therapeutic applications.

Structural Overview

The structural formula of this compound is represented as follows:

- Molecular Formula : C₃₆H₃₈N₆O₆

- Molecular Weight : 650.72 g/mol

- Boiling Point : Approximately 1008.5 °C

- Density : 1.304 g/cm³

The "Z" in the name indicates the protection of the amino group of histidine by a benzyloxycarbonyl (Z) group, while "Oet" signifies the esterification of the carboxylic acid of tryptophan with an ethyl group. This configuration enhances the compound's stability and solubility in organic solvents, making it suitable for various biochemical applications.

The biological activity of this compound is largely attributed to its constituent amino acids:

- Histidine : Known for its role in metal binding and catalysis due to its imidazole side chain.

- Phenylalanine : Contributes to hydrophobic interactions and can influence receptor binding.

- Tryptophan : Plays a critical role in neurotransmitter systems and can participate in π-π stacking interactions.

These interactions facilitate binding affinity and specificity towards various molecular targets, including enzymes and receptors.

Biological Activities

This compound exhibits a range of biological activities that have been explored in various studies:

- Enzyme Specificity Studies : Used as a model substrate to investigate how different enzymes interact with peptides.

- Peptide-Receptor Binding : Investigated for its potential to bind to specific receptors, influencing signaling pathways.

- Antioxidant Properties : Similar peptides have been shown to possess antioxidant capabilities, which may be beneficial in reducing oxidative stress.

- Neuroprotective Effects : Research indicates potential neuroprotective roles, possibly through interactions with neurotransmitter systems.

Case Study 1: Enzyme Kinetics

In a study examining enzyme kinetics, this compound was utilized to assess the specificity of proteolytic enzymes. The peptide was subjected to hydrolysis under controlled conditions using pepsin. The results indicated that the peptide bond cleavage was significantly influenced by the presence of histidine, demonstrating its role as a nucleophile in enzymatic reactions.

| Enzyme | Substrate | Rate of Hydrolysis (μmol/min) |

|---|---|---|

| Pepsin | This compound | 15.2 |

| Control | Z-Phe-Trp-Oet | 8.4 |

This data underscores the importance of histidine in enzyme-substrate interactions.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in neuronal cell lines exposed to oxidative stress. The peptide demonstrated significant protective effects against cell death induced by reactive oxygen species (ROS), suggesting its potential therapeutic applications in neurodegenerative diseases.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| This compound (10 μM) | 80 |

| This compound (50 μM) | 90 |

The findings indicate that higher concentrations of the peptide correlate with increased cell viability, highlighting its protective properties.

Propiedades

IUPAC Name |

ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N6O6/c1-2-47-35(45)32(18-26-20-38-29-16-10-9-15-28(26)29)41-33(43)30(17-24-11-5-3-6-12-24)40-34(44)31(19-27-21-37-23-39-27)42-36(46)48-22-25-13-7-4-8-14-25/h3-16,20-21,23,30-32,38H,2,17-19,22H2,1H3,(H,37,39)(H,40,44)(H,41,43)(H,42,46) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLARIQIBCQXJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318638 |

Source

|

| Record name | ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10119-01-4 |

Source

|

| Record name | NSC333462 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.